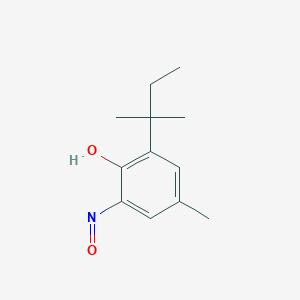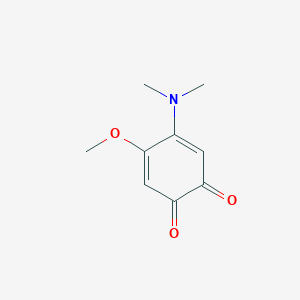
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is a heterocyclic compound that features a pyrazolidine ring substituted with methyl, phenyl, and thiophene groups The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds significant chemical and biological interest to this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dimethylhydrazine with a thiophene-containing aldehyde or ketone can yield the desired pyrazolidine ring. The iodide salt form is often achieved by subsequent treatment with hydroiodic acid or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolidine ring can be reduced to form pyrazolidines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidines.
Substitution: Halogenated derivatives of the phenyl and thiophene rings.
科学的研究の応用
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazolidine ring may also contribute to its bioactivity by stabilizing the compound’s interaction with its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2-octylthiophene share the thiophene ring structure.
Pyrazolidine derivatives: Compounds such as 1,2-dimethylpyrazolidine and 3-phenylpyrazolidine share the pyrazolidine ring structure.
Uniqueness
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and pyrazolidine rings in a single molecule allows for a diverse range of interactions and applications, setting it apart from other similar compounds.
特性
CAS番号 |
58764-81-1 |
|---|---|
分子式 |
C15H19IN2S |
分子量 |
386.3 g/mol |
IUPAC名 |
1,2-dimethyl-3-phenyl-5-thiophen-2-ylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-16-13(12-7-4-3-5-8-12)11-14(17(16)2)15-9-6-10-18-15;/h3-10,13-14H,11H2,1-2H3;1H |
InChIキー |
VAQJOKCRWHMBJP-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CS3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)







![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

